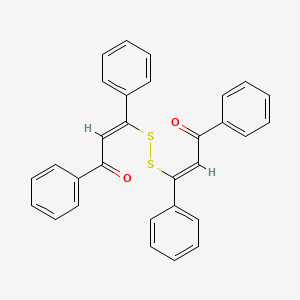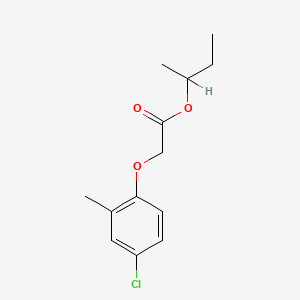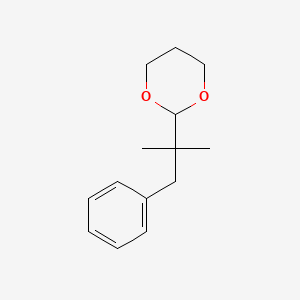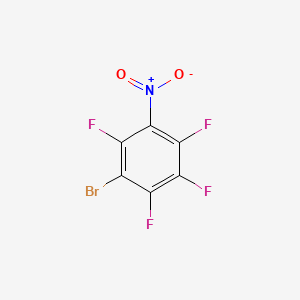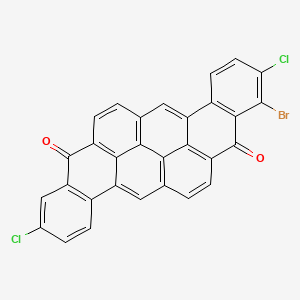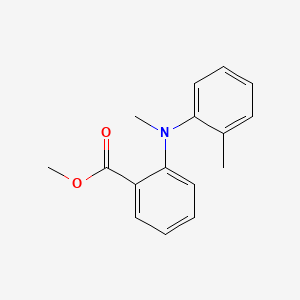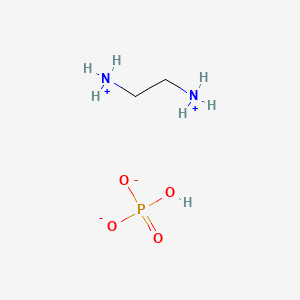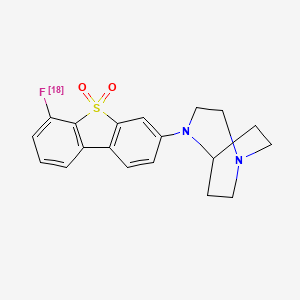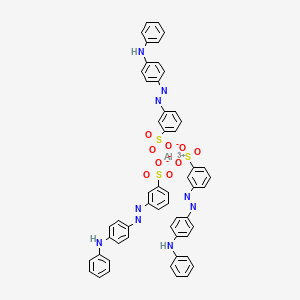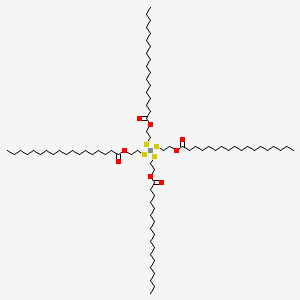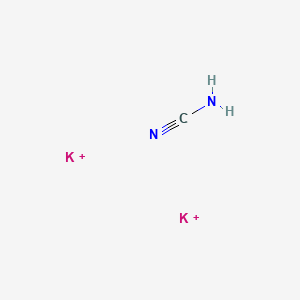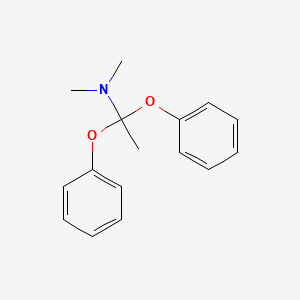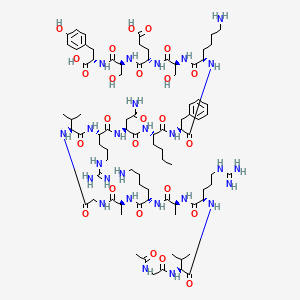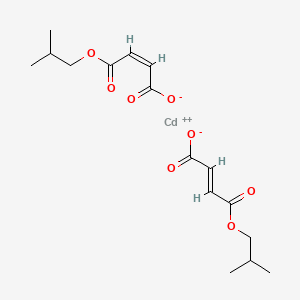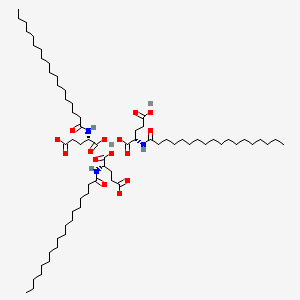
Tris(N-stearoyl-L-glutamato(2-))dialuminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[n-stearoyl-L-glutamato(2-)]dialuminum is a complex organometallic compound with the molecular formula C69H123Al2N3O15 It is characterized by the presence of aluminum ions coordinated with stearoyl and glutamate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris[n-stearoyl-L-glutamato(2-)]dialuminum typically involves the reaction of aluminum salts with stearoyl-L-glutamate under controlled conditions. The process may include:
Preparation of Stearoyl-L-glutamate: Stearic acid is reacted with L-glutamic acid in the presence of a dehydrating agent to form stearoyl-L-glutamate.
Coordination with Aluminum: The stearoyl-L-glutamate is then reacted with an aluminum salt, such as aluminum chloride, in an organic solvent.
Industrial Production Methods
Industrial production of Tris[n-stearoyl-L-glutamato(2-)]dialuminum may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes:
Mixing and Heating: The reactants are mixed in a solvent and heated to the desired temperature.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tris[n-stearoyl-L-glutamato(2-)]dialuminum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxides and other by-products.
Reduction: Reduction reactions may involve the use of reducing agents to alter the oxidation state of aluminum.
Substitution: The stearoyl and glutamate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, toluene.
Major Products Formed
Oxidation: Aluminum oxides, stearic acid derivatives.
Reduction: Reduced aluminum complexes.
Substitution: New organometallic complexes with different ligands.
Applications De Recherche Scientifique
Tris[n-stearoyl-L-glutamato(2-)]dialuminum has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in drug delivery systems due to its biocompatibility.
Medicine: Explored for its use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Tris[n-stearoyl-L-glutamato(2-)]dialuminum involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Bind to Enzymes: Modulate enzyme activity by binding to active sites.
Interact with Cell Membranes: Alter membrane properties and facilitate the transport of molecules.
Pathways Involved: Involves pathways related to signal transduction and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris[n-stearoyl-L-glutamato(2-)]dichromium
- Tris[n-stearoyl-L-glutamato(2-)]dizinc
- Tris[n-stearoyl-L-glutamato(2-)]dimagnesium
Uniqueness
Tris[n-stearoyl-L-glutamato(2-)]dialuminum is unique due to its specific coordination chemistry and the presence of aluminum, which imparts distinct properties compared to its chromium, zinc, and magnesium counterparts. These properties include:
- Higher Stability : Enhanced thermal and chemical stability.
- Biocompatibility : Favorable interactions with biological systems.
- Catalytic Activity : Superior catalytic performance in certain reactions .
Propriétés
Numéro CAS |
93783-78-9 |
|---|---|
Formule moléculaire |
C69H123Al2N3O15 |
Poids moléculaire |
1288.7 g/mol |
Nom IUPAC |
dialuminum;(2S)-2-(octadecanoylamino)pentanedioate |
InChI |
InChI=1S/3C23H43NO5.2Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;;/h3*20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);;/q;;;2*+3/p-6/t3*20-;;/m000../s1 |
Clé InChI |
BRGKNMJAFJDJNH-QVAZYVOZSA-H |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Al+3].[Al+3] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Al+3].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


